molecular formula C10H9BrClFO2 B13078025 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid

Katalognummer: B13078025
Molekulargewicht: 295.53 g/mol
InChI-Schlüssel: BYGPDQMGJXELAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of a propanoic acid group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within a system. The presence of halogen atoms can influence its reactivity and binding affinity to specific targets. The exact pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-chloro-2-fluorophenylboronic acid
  • 4-Bromo-3-chloro-2-fluorobenzoic acid
  • 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Uniqueness

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid is unique due to the combination of its halogenated phenyl ring and the propanoic acid group. This structure imparts specific chemical properties that make it valuable for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H9BrClFO2

Molekulargewicht

295.53 g/mol

IUPAC-Name

2-(4-bromo-3-chloro-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H9BrClFO2/c1-10(2,9(14)15)5-3-4-6(11)7(12)8(5)13/h3-4H,1-2H3,(H,14,15)

InChI-Schlüssel

BYGPDQMGJXELAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.